

The Discovery and Development of VU0240382: A Technical Overview

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Compound of Interest

Compound Name: VU0240382

Cat. No.: B15577391

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Introduction

VU0240382 is a synthetic organic molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu₅). As a PAM, **VU0240382** does not activate the mGlu₅ receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **VU0240382**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Data Summary

The key pharmacological and physicochemical properties of **VU0240382** are summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Pharmacological Data

Parameter	Species	Value	Reference
pEC ₅₀	Rat	7.4	[1]
EC ₅₀	Rat	39 nM	[1]

Table 2: In Vivo Data

Assay	Species	Dose	Outcome	Reference
Amphetamine-Induced Hyperlocomotion (AHL)	Rat	56.6 mg/kg (i.p.)	No significant reversal of hyperlocomotion	[2]
In Vivo Receptor Occupancy ([¹⁸ F]FPEB PET)	Rat	56.6 mg/kg (i.p.)	No significant displacement of [¹⁸ F]FPEB	[2]

Table 3: Physicochemical Properties

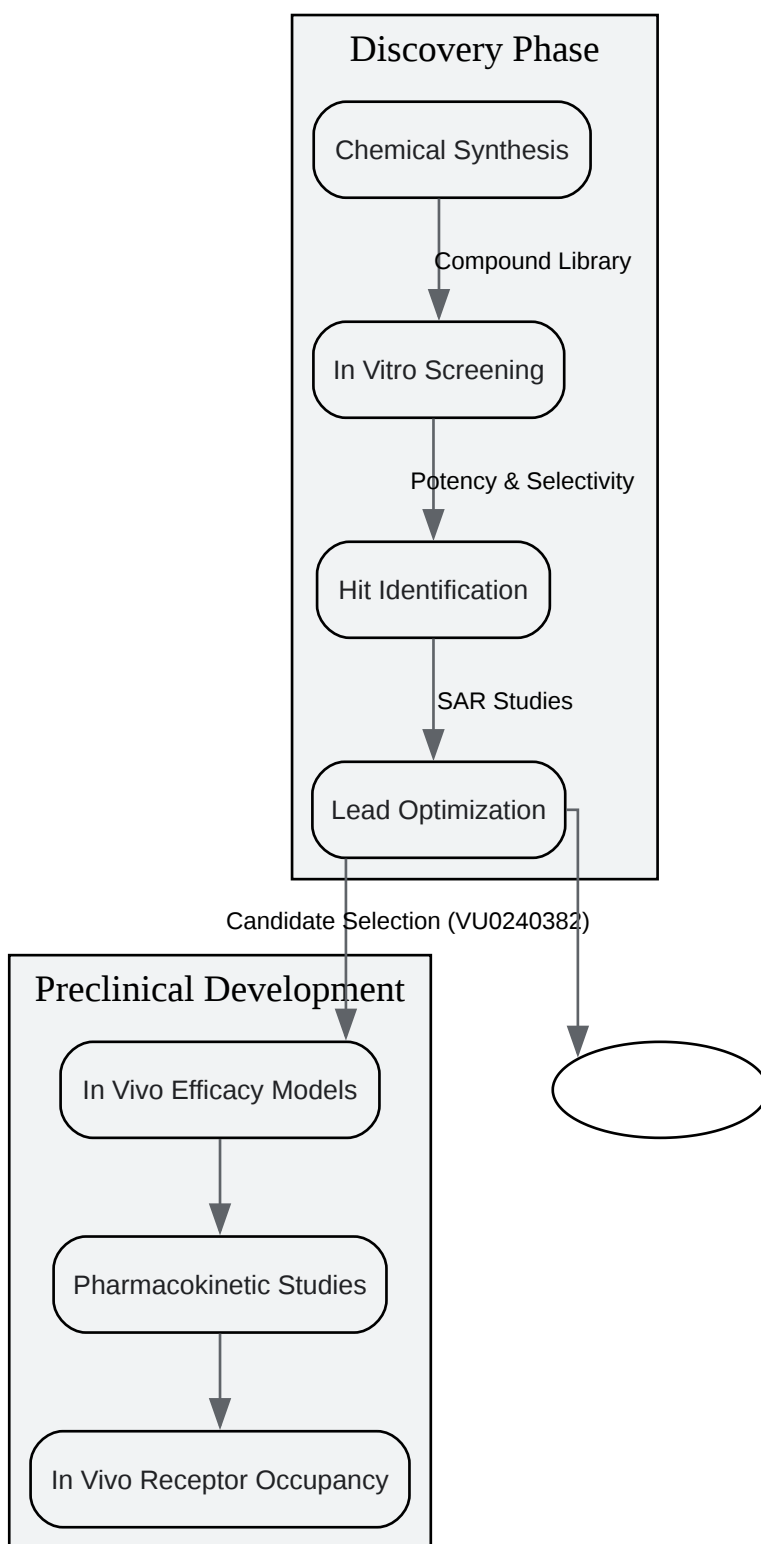
Property	Value
Molecular Weight	247.1
XLogP	3.87
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	0
Topological Polar Surface Area	29.1 Å ²
Lipinski's Rules Broken	0

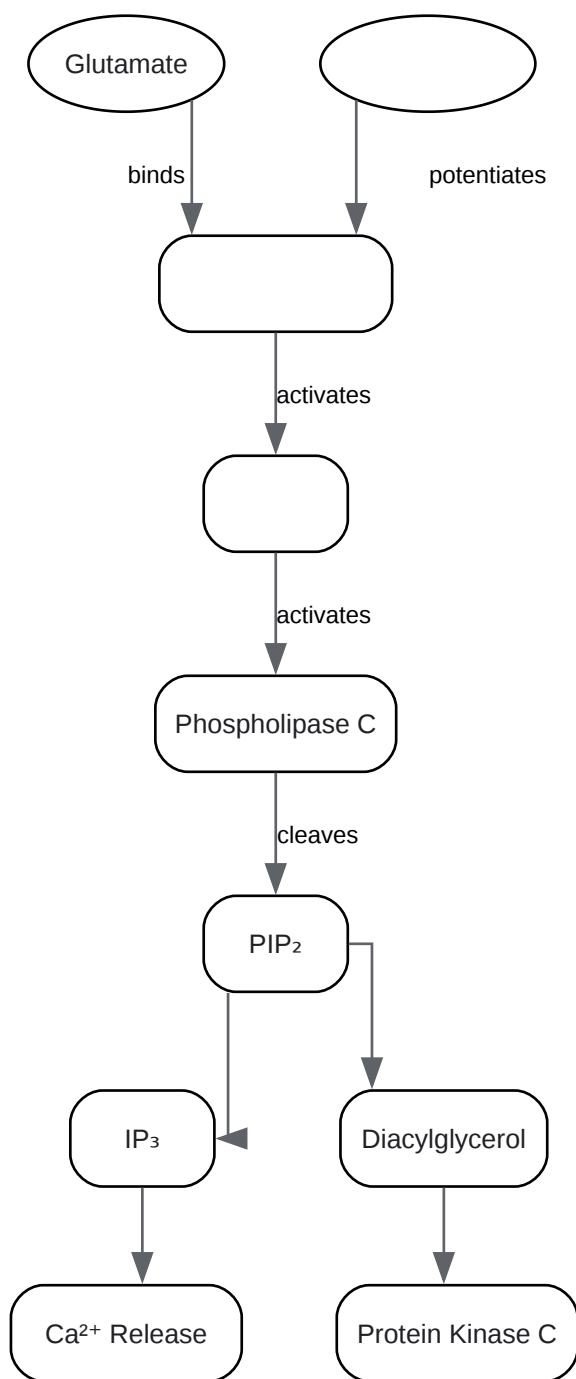
Discovery and Development

VU0240382 was developed as part of a research program focused on the discovery of novel mGlu₅ PAMs. The synthesis of **VU0240382** was first reported by Williams et al. in 2011. Subsequent pharmacological characterization revealed its potent positive allosteric modulatory activity at the rat mGlu₅ receptor.

Experimental Workflow for Discovery and Preclinical Evaluation

The following diagram illustrates the general workflow employed in the discovery and initial preclinical assessment of **VU0240382**.





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References

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- 2. [18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
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